molecular formula C11H15NO3S B2597887 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol CAS No. 35895-27-3

4-(4-Methylanilino)-1,1-dioxothiolan-3-ol

Cat. No.: B2597887
CAS No.: 35895-27-3
M. Wt: 241.31
InChI Key: NPXUDFWMDMCZRH-UHFFFAOYSA-N
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Description

4-(4-Methylanilino)-1,1-dioxothiolan-3-ol is an organic compound that features a thiolane ring with a sulfone group and a 4-methylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol typically involves the reaction of 4-methylaniline with a thiolane derivative under specific conditions. One common method includes the nucleophilic substitution of a halogenated thiolane with 4-methylaniline in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylanilino)-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the anilino group can yield 2-bromo-4-methylaniline .

Scientific Research Applications

4-(4-Methylanilino)-1,1-dioxothiolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Methylanilino)-1,1-dioxothiolan-3-ol exerts its effects involves interactions with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with proteins, affecting their function. The sulfone group can participate in redox reactions, influencing cellular pathways .

Properties

IUPAC Name

4-(4-methylanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXUDFWMDMCZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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